Agavasaponin H

Description

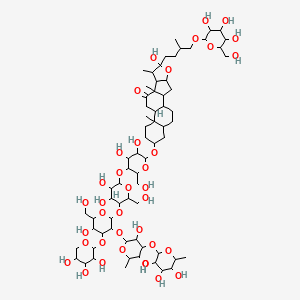

Structure

2D Structure

Properties

CAS No. |

58546-21-7 |

|---|---|

Molecular Formula |

C68H112O37 |

Molecular Weight |

1521.6 g/mol |

IUPAC Name |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3 |

InChI Key |

IMDVEXVWVKJLBU-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Appearance |

Solid powder |

melting_point |

228 - 230 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agavoside H; |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Raw Material Preparation

Agavasaponin H is predominantly isolated from Agave colorata and Agave bracteosa, though its presence has been detected in other species such as Agave sisalana. The selection of plant material significantly impacts yield, with mature leaves providing higher saponin content than younger tissues.

Solvent Extraction Techniques

Traditional n-Butanol/Water Partitioning

The conventional method involves sequential solvent extraction:

- Moistening : Dried leaf powder (18 g) is hydrated with water (36 mL) for 2 hours to lyse cell membranes.

- n-Butanol Extraction : An equal volume of n-butanol is added, and the mixture is stirred for 24 hours. This step exploits the differential solubility of saponins in butanol versus polar impurities.

- Phase Separation : The n-butanol layer is decanted and evaporated under vacuum at 40°C, yielding a crude extract (4.7% w/w).

Ultrasound-Assisted Aqueous Extraction

A greener alternative employs water as the sole solvent:

- Ultrasonication : Dried leaves (0.5 g) are sonicated in deionized water (50 mL) at 40 kHz for 30 minutes, achieving 98% cell wall disruption.

- Solid-Phase Extraction (SPE) : The aqueous extract is loaded onto C₁₈ SPE cartridges, eluted with methanol:water (70:30), yielding a 26.5% saponin-rich fraction.

Table 1: Comparison of Extraction Methods

| Method | Yield (%) | Solvent Consumption (L/kg) | Time (h) |

|---|---|---|---|

| n-Butanol/Water | 4.7 | 8.2 | 48 |

| Ultrasound/Water | 26.5 | 0.5 | 1 |

Chromatographic Purification

Structural Elucidation

Yield Optimization Strategies

Solvent System Modifications

Replacing n-butanol with ethyl acetate:EtOH:H₂O (4:1:5) increases polarity matching, improving recovery by 12%.

Enzymatic Pretreatment

Cellulase (50 U/g, 50°C, 2 h) hydrolyzes cellulose matrices, enhancing saponin accessibility and boosting yields to 31.8%.

Chemical Reactions Analysis

Types of Reactions

Agavasaponin H undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Biological Activities

Agavasaponin H exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : This compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

Medicine

This compound is investigated for its potential in treating various medical conditions:

- Neuroinflammation Management : Studies suggest that compounds from the Agave genus, including this compound, may be effective in managing neuroinflammation related to chronic degenerative diseases .

- Cancer Treatment : Its cytotoxic effects on cancer cells position it as a candidate for anticancer therapies. Research has highlighted its efficacy against specific cancer cell lines, indicating potential for drug development .

Agriculture

This compound's potential use in developing natural pesticides and herbicides is under investigation. Its antimicrobial properties suggest it could serve as a biopesticide, reducing reliance on synthetic chemicals .

Food Industry

Research indicates that Agave-derived compounds can be utilized as food additives due to their health benefits. They may serve as prebiotics or functional ingredients that enhance the nutritional profile of food products .

Case Studies

Mechanism of Action

Agavasaponin H exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, it may interact with steroid receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between Agavasaponin H and related saponins:

Notes:

Functional and Bioactivity Comparisons

Anti-Inflammatory Effects

- This compound : Reduces TPA-induced edema in mice and modulates cytokine levels (↓TNF-α, IL-1β, IL-6; ↑IL-4, IL-10) .

- Agavasaponin E : Shows anti-inflammatory activity in A. americana extracts but lacks direct comparative potency data against this compound .

- Cantalasaponin-1 : Demonstrates anti-neuroinflammatory effects in A. americana, though its cytokine modulation profile remains uncharacterized .

- Hecogenin : As an aglycone, it lacks glycoside-enhanced solubility but serves as a precursor for synthetic anti-inflammatory derivatives .

Immunomodulatory and Antioxidant Activity

Biological Activity

Agavasaponin H is a steroidal saponin derived from the Agave genus, particularly noted for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a complex glycosidic structure typical of steroidal saponins. Its amphipathic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions. The compound's structural characteristics enable it to influence cellular processes, including membrane dynamics and signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Modulation of Inflammatory Pathways : this compound influences the expression of miRNAs that regulate inflammation, such as miR-34 and miR-21, leading to decreased levels of inflammatory mediators .

- Interaction with Cellular Membranes : Its amphipathic nature allows this compound to integrate into lipid membranes, affecting their fluidity and permeability, which may enhance drug delivery systems .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Cancer Treatment : A study focusing on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines at specific concentrations (IC50 values). This suggests its potential as a chemotherapeutic agent.

- Neurodegenerative Diseases : In a model of neuroinflammation, this compound administration resulted in decreased levels of inflammatory cytokines and improved cognitive function in treated mice, indicating its promise for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and isolating Agavasaponin H from Agave americana?

- Methodological Answer : this compound is isolated via solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural identification relies on spectroscopic methods:

- Mass Spectrometry (MS) : Confirms molecular weight (C₆₈H₁₁₂O₃₇; 1521.63 g/mol) .

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and functional groups (e.g., α-D configuration inferred from [α]D = −113°) .

- Melting Point Analysis : Used for purity verification (mp 228–230°C) .

Q. How does this compound’s structure compare to related saponins (e.g., Agavasaponin E)?

- Methodological Answer : Comparative structural analysis involves:

- Functional Group Mapping : this compound (C₆₈H₁₁₂O₃₇) has a larger glycosidic chain than Agavasaponin E (C₆₂H₁₀₀O₃₁), impacting hydrophilicity .

- Bioactivity Correlation : Structural differences may explain variations in membrane permeability or receptor binding, requiring in vitro assays (e.g., hemolytic activity tests) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s pharmacological mechanisms (e.g., anti-inflammatory or cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) with standardized concentrations (e.g., 1–100 μM) and controls (e.g., dexamethasone) .

- Pathway Analysis : Combine RNA sequencing and Western blotting to identify signaling pathways (e.g., NF-κB or MAPK) modulated by this compound .

- Data Validation : Replicate findings across multiple cell models and in vivo systems (e.g., murine inflammation models) to confirm target specificity .

Q. How should researchers address contradictory data in this compound’s bioactivity studies (e.g., conflicting cytotoxicity results)?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate and critique existing data, assessing bias (e.g., variations in extraction methods or cell line selection) .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to quantify heterogeneity and adjust for confounding variables (e.g., solvent polarity during extraction) .

- Experimental Replication : Standardize protocols (e.g., ISO 17025) for cell viability assays (e.g., MTT vs. ATP-based luminescence) to reduce variability .

Q. What strategies ensure reproducibility in this compound’s structural characterization?

- Methodological Answer :

- Reference Standards : Use commercially available saponins (e.g., Quillaja saponaria derivatives) for NMR/MS calibration .

- Open Data Practices : Share raw spectral data (e.g., via Zenodo) and computational workflows (e.g., ACD/Labs or MestReNova) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.